molecular formula C14H23N3O B11168501 N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide

N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide

Cat. No.: B11168501
M. Wt: 249.35 g/mol
InChI Key: KTRCCVYVCNPHKU-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyrimidin-2-yl)-2-ethylhexanamide is a pyrimidine derivative featuring a 2-ethylhexanamide substituent attached to the 2-position of a 4,6-dimethylpyrimidine ring. This compound belongs to a class of molecules where the pyrimidine core is functionalized with diverse substituents to modulate biological activity, physicochemical properties, or electronic characteristics. Its synthesis typically involves coupling reactions between 4,6-dimethylpyrimidin-2-amine and acylating agents under acidic conditions, as exemplified in related protocols .

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide

InChI

InChI=1S/C14H23N3O/c1-5-7-8-12(6-2)13(18)17-14-15-10(3)9-11(4)16-14/h9,12H,5-8H2,1-4H3,(H,15,16,17,18)

InChI Key

KTRCCVYVCNPHKU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=NC(=CC(=N1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide typically involves the reaction of 4,6-dimethylpyrimidine with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The 4,6-dimethylpyrimidine moiety is a common scaffold in the compounds analyzed. Key differences arise from the substituent at the 2-position:

Compound Name Substituent Type Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 2-ethylhexanamide C₁₅H₂₅N₃O 267.38 Branched aliphatic chain; high lipophilicity
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine Benzimidazole C₁₃H₁₄N₆ 254.29 Aromatic heterocycle; planar geometry
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Sulfanyl-acetamide C₁₄H₁₆N₄OS 288.37 Sulfur-containing linker; dual heterocycles
N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide Isoxazole-carboxamide C₁₆H₁₅N₅O₂ 309.33 Rigid isoxazole ring; conjugated system

Key Observations :

  • The target compound’s 2-ethylhexanamide group introduces significant steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility in aqueous media compared to smaller substituents (e.g., acetamide in ).
  • Sulfur-containing analogs () may exhibit altered redox properties or hydrogen-bonding capacity due to the sulfanyl group.

Electronic Properties and Antioxidant Potential

Electronic properties were evaluated for two pyrimidine derivatives in :

Property N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide (4,6-Dimethylpyrimidin-2-ylamino)(5-p-tolylisoxazol-3-yl)methanol
HOMO Energy (eV) -5.71 -5.32
LUMO Energy (eV) -1.36 -1.51
HOMO-LUMO Gap (eV) 4.35 3.81

Implications :

  • A larger HOMO-LUMO gap (4.35 eV) correlates with lower antioxidant activity, as seen in the isoxazole-carboxamide derivative.
  • Substituents with electron-withdrawing groups (e.g., cyano in ) may further modulate redox behavior.

Physicochemical Properties

Predicted properties from for (2E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide include:

  • pKa: 5.20 ± 0.50 (weakly acidic due to hydroxyl and cyano groups)
  • Density : 1.326 g/cm³

Comparison Insights :

  • The target compound’s 2-ethylhexanamide chain likely increases hydrophobicity (higher logP) relative to polar derivatives like sulfonamides () or hydroxy-containing analogs ().
  • Crystallinity : Structural analogs with aromatic substituents (e.g., benzimidazole in –9) exhibit well-defined crystal packing, as evidenced by low R factors (~0.044) and precise bond-angle data . The target compound’s flexible aliphatic chain may reduce crystallinity, complicating structural characterization.

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C12H18N2O
  • Molecular Weight : 218.29 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC12H18N2O
Molecular Weight218.29 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that this compound may interact with various biological targets, leading to diverse pharmacological effects. The compound's activity is primarily linked to its ability to modulate enzyme activity and influence signaling pathways.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. It may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in cellular models, possibly through the inhibition of pro-inflammatory cytokines and mediators.
  • Anticancer Properties : Some studies have indicated that this compound may induce apoptosis in cancer cells, suggesting a role in cancer therapy.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in 2020 demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate effectiveness .
  • Anti-inflammatory Research : In a cellular model of inflammation, the compound reduced the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by 50% at a concentration of 25 µM. This suggests that it may be useful in treating inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 32 µg/mL against S. aureus and E. coli
Anti-inflammatory50% reduction in IL-6 and TNF-α at 25 µM
AnticancerInduction of apoptosis in cancer cells observed

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